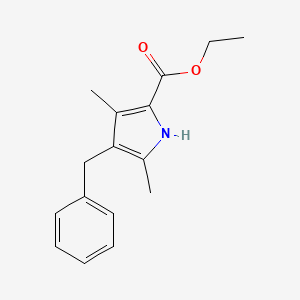![molecular formula C12H26N2O2Si2 B14265432 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione CAS No. 140870-72-0](/img/structure/B14265432.png)
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with trimethylsilyl reagents. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).
Medicine: Investigated for its potential use in pharmaceutical formulations and as a building block for drug synthesis.
Industry: Utilized in the production of advanced materials and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione involves its interaction with molecular targets and pathways. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The piperazine ring can interact with biological targets, potentially influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)piperazine: Similar structure but lacks the dione functionality.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Contains a butadiyne linkage instead of a piperazine ring.
Uniqueness
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is unique due to the presence of both trimethylsilyl groups and the piperazine-2,5-dione structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
140870-72-0 |
|---|---|
Formule moléculaire |
C12H26N2O2Si2 |
Poids moléculaire |
286.52 g/mol |
Nom IUPAC |
1,4-bis(trimethylsilylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H26N2O2Si2/c1-17(2,3)9-13-7-12(16)14(8-11(13)15)10-18(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
VMRPOVBEKSYFPE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN1CC(=O)N(CC1=O)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

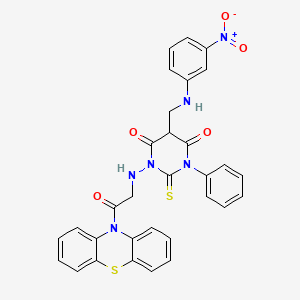
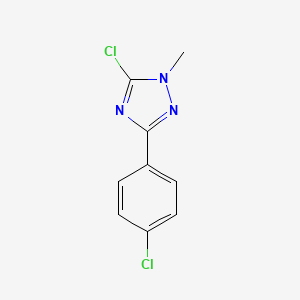
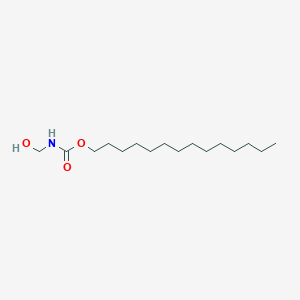

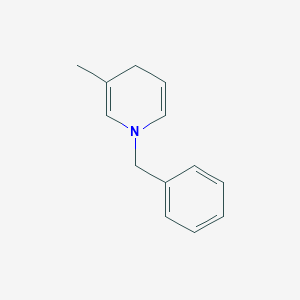
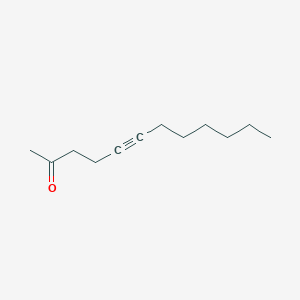
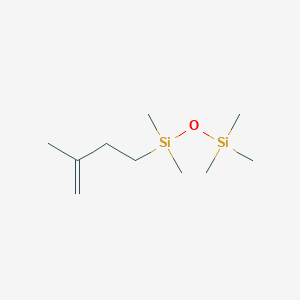

silane](/img/structure/B14265414.png)
